N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its pharmacological relevance in kinase inhibition and anticancer research. The structure comprises a tert-butyl group at the N1 position, a 4-nitrophenyl acetamide substituent at the C5 position, and a keto group at C3. This configuration enhances stability and modulates interactions with biological targets, such as ATP-binding pockets in kinases . Synthetically, it is prepared via cyclocondensation of hydrazonyl bromides with β-diketones, followed by acetylation steps . Its tert-butyl group improves lipophilicity, while the 4-nitrophenyl moiety contributes to electron-withdrawing effects, influencing reactivity and binding affinity .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-17(2,3)22-15-13(9-19-22)16(25)21(10-18-15)20-14(24)8-11-4-6-12(7-5-11)23(26)27/h4-7,9-10H,8H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUOXZJJCZYKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include hydrazines and β-ketoesters or β-diketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Nitrophenylacetamide Moiety: This step often involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 4-nitrophenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: 4-Aminophenylacetamide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the pyrazolo[3,4-d]pyrimidine core.
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations :
Structural Modifications and Activity: The target compound lacks an amine at C4 (unlike analogs 13a,b and the sulfonamide derivative), which may reduce polar interactions but improve metabolic stability .
Synthetic Efficiency :
- Yields for the target compound (59–62%) align with typical pyrazolo[3,4-d]pyrimidine syntheses but exceed those of complex derivatives like the sulfonamide in (28%) .
Molecular Weight and Drug-Likeness :
- The target compound (MW ~385) adheres more closely to Lipinski’s rules than the sulfonamide analog (MW 589.1), suggesting better oral bioavailability .
Research Findings and Mechanistic Insights
- Kinase Selectivity : Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., tert-butyl) exhibit selectivity for tyrosine kinases (e.g., Src, Abl) by occupying hydrophobic regions adjacent to the ATP-binding site .
- Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound may enhance electrophilicity at C4, facilitating covalent interactions with cysteine residues in kinases .
- Comparative Stability: tert-butyl-substituted analogs (e.g., ) show improved thermal stability over non-bulky derivatives, as confirmed by differential scanning calorimetry .
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and a 4-nitrophenyl acetamide moiety. The structural formula can be represented as follows:
This unique structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in critical signaling pathways associated with cancer and inflammation. The compound's mechanism can be summarized as follows:
- Binding to Active Sites : The compound binds to the active sites of target enzymes, inhibiting their activity.
- Disruption of Signaling Pathways : This inhibition disrupts biochemical pathways crucial for disease processes, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Antitumor Activity : In vitro assays have shown promising results against various cancer cell lines.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through its interaction with inflammatory mediators.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxic effects against breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Inflammation Modulation : Another investigation reported that similar compounds reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences and similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide | Lacks tert-butyl group | Moderate antitumor activity |
| N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-benzamide | Lacks nitro group | Lower binding affinity |
| 3-bromo-N-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide | Contains bromine atom | Enhanced antimicrobial activity |
The presence of the tert-butyl group and nitro substituent significantly enhances the biological activity compared to other derivatives.
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas of focus include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Exploring modifications to optimize potency and selectivity against specific targets.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction parameters influence yield?
The compound is synthesized via multi-step organic reactions, typically starting with condensation of pyrazole-5-amines with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with tert-butyl and nitrophenyl groups . Key parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) for cyclization steps.
- Catalysts : Triethylamine or palladium-based catalysts for regioselective coupling .
- Purification : Chromatography (e.g., silica gel) or crystallization (e.g., ethanol/water) to achieve >95% purity . Methodological Tip: Optimize stepwise yields using design-of-experiment (DoE) approaches to identify critical factors like solvent polarity (e.g., DMF vs. THF) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify tert-butyl (δ ~1.4 ppm) and nitrophenyl (δ ~8.2 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 412.15 .
- XRD or Molecular Modeling : For 3D structural insights, particularly hydrogen-bonding patterns in the pyrimidine core .
Q. What are the primary biological targets or activities reported for this compound?
Preclinical studies highlight:
- Enzyme Inhibition : Potent inhibition of kinases (IC ~50–100 nM) and phosphodiesterases due to the nitrophenyl group’s electron-withdrawing effects .
- Anticancer Activity : Apoptosis induction in leukemia cell lines (e.g., HL-60) via caspase-3 activation . Methodological Tip: Validate target engagement using SPR or ITC to quantify binding kinetics .
Advanced Research Questions
Q. How can conflicting data on enzymatic inhibition potency between studies be resolved?
Discrepancies in IC values (e.g., 50 nM vs. 200 nM) may arise from:
- Assay Conditions : ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH .
- Compound Purity : Residual solvents (e.g., DMSO) can alter enzyme activity; use HPLC-validated samples . Resolution Strategy: Replicate assays under standardized conditions and cross-validate with orthogonal methods (e.g., cellular thermal shift assays) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility (~0.1 mg/mL to ~2 mg/mL) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety for improved membrane permeability .
- Methodological Tip: Perform pH-solubility profiling and parallel artificial membrane permeability assays (PAMPA) .
Q. How do substituent modifications (e.g., replacing nitrophenyl with methoxyphenyl) affect SAR?
Comparative SAR studies reveal:
- Nitrophenyl : Enhances kinase inhibition but reduces solubility.
- Methoxyphenyl : Improves solubility (logP reduction by ~1.5) but lowers potency (IC increases 5-fold) . Experimental Approach: Synthesize analogs via Suzuki-Miyaura coupling and evaluate using enzyme- and cell-based assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?
- Root Causes :
- Catalyst batch variability (e.g., Pd(PPh) activity).
- Incomplete purification (e.g., residual starting materials).
- Resolution: Reproduce reactions with freshly prepared catalysts and validate yields via H NMR integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
